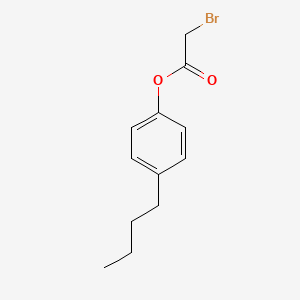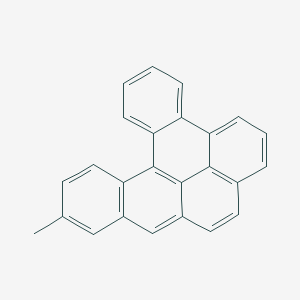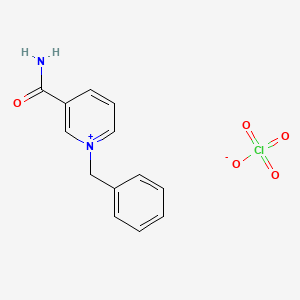
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate is a pyridinium salt with a unique structure that includes an aminocarbonyl group and a phenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate, the synthetic route may involve the following steps:
Alkylation of Pyridine: Pyridine reacts with benzyl chloride to form 1-benzylpyridinium chloride.
Introduction of Aminocarbonyl Group: The 1-benzylpyridinium chloride is then reacted with an aminocarbonyl compound under specific conditions to introduce the aminocarbonyl group.
Formation of Perchlorate Salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Analyse Chemischer Reaktionen
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position ortho to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate can be compared with other pyridinium salts such as:
Pyridinium, 1-benzyl-: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
Pyridinium, 3-(aminocarbonyl)-1-methyl-: Similar structure but with a methyl group instead of a phenylmethyl group, leading to different reactivity and applications.
Pyridinium, 1-(phenylmethyl)-: Lacks the aminocarbonyl group, which affects its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
64890-07-9 |
|---|---|
Molekularformel |
C13H13ClN2O5 |
Molekulargewicht |
312.70 g/mol |
IUPAC-Name |
1-benzylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C13H12N2O.ClHO4/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;2-1(3,4)5/h1-8,10H,9H2,(H-,14,16);(H,2,3,4,5) |
InChI-Schlüssel |
VXUITVRGNJICNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
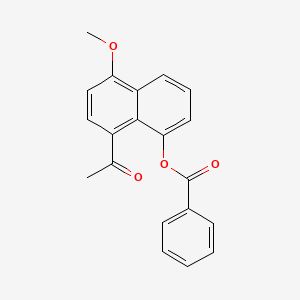
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
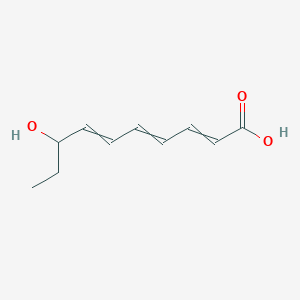
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
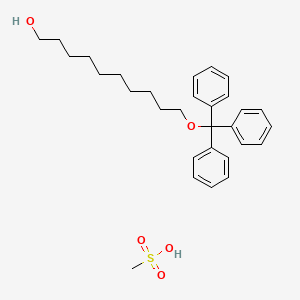

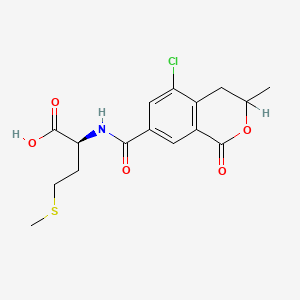
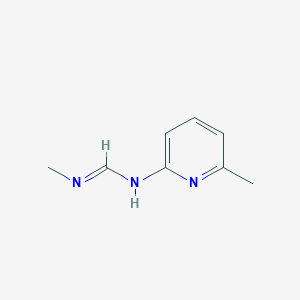
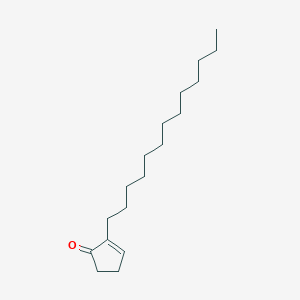
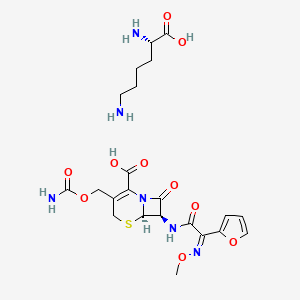
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
